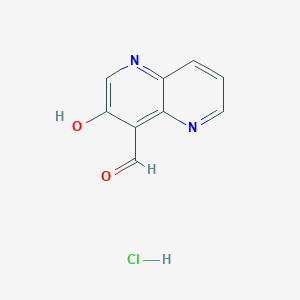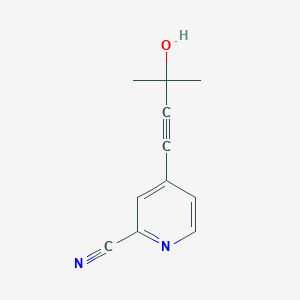
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is a heterocyclic compound belonging to the family of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group at the third position, a carbaldehyde group at the fourth position, and a hydrochloride salt form. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl typically involves the modification of 2-methyl-3-methoxy-1,5-naphthyridine. Researchers at Pfizer developed a method where the 2-methyl-3-methoxy-1,5-naphthyridine undergoes a series of reactions, including demethylation and formylation, to yield the desired compound . Another approach involves the Skraup reaction of 3-amino-5-methoxy-4-methyl-pyridine, followed by treatment with DMF-DMA in the presence of a catalytic amount of LiOH .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Skraup reaction and subsequent modifications suggest that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl and carbaldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the naphthyridine ring. These products can further undergo additional modifications to yield a variety of functionalized compounds .
科学的研究の応用
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carbaldehyde groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, its derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl include:
1,5-Naphthyridine-3-carbaldehyde: Lacks the hydroxyl group at the third position.
2-Methyl-3-methoxy-1,5-naphthyridine: Contains a methoxy group instead of a hydroxyl group.
Pyronaridine: A fused 1,5-naphthyridine with antimalarial activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both hydroxyl and carbaldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
特性
IUPAC Name |
3-hydroxy-1,5-naphthyridine-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFAYQOIHGOSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)C=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)



![tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid](/img/structure/B6298730.png)

![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6298743.png)

![Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B6298760.png)



